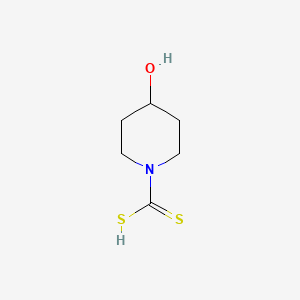

1-Piperidinecarbodithioic acid, 4-hydroxy-

Description

Overview of Dithiocarbamate (B8719985) Functional Groups in Organic Chemistry

Dithiocarbamates are a class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group, with the general formula R₂NCS₂⁻. This moiety is formed from the reaction of a primary or secondary amine with carbon disulfide. The resulting dithiocarbamic acid is often unstable and is typically converted to a more stable salt or ester.

The chemistry of dithiocarbamates is rich and varied, largely owing to the electronic properties of the dithiocarbamate group. The presence of two sulfur atoms and a nitrogen atom attached to a central carbon atom allows for delocalization of electron density, which contributes to their ability to act as excellent ligands for a wide range of metal ions. This chelating ability is a cornerstone of their application in various fields. Furthermore, the carbon-sulfur bonds within the dithiocarbamate group can participate in a variety of chemical transformations, making them versatile intermediates in organic synthesis.

Significance of Piperidine (B6355638) Rings in Molecular Design and Synthesis

The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.govajchem-a.comijnrd.org Its prevalence stems from its unique combination of properties. The piperidine scaffold can adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents, a critical factor in designing molecules that can selectively interact with biological targets.

Furthermore, the nitrogen atom in the piperidine ring can be readily functionalized, providing a convenient handle for modifying the physicochemical properties of a molecule, such as its solubility, basicity, and lipophilicity. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The versatility of the piperidine ring in organic synthesis, with numerous methods available for its construction and derivatization, further solidifies its importance in medicinal chemistry and materials science. nih.gov

Classification and Nomenclature of Substituted Piperidinecarbodithioic Acids

Substituted piperidinecarbodithioic acids belong to the broader class of dithiocarbamic acids. Their classification is primarily based on the nature and position of the substituents on the piperidine ring. For instance, they can be classified based on the presence of alkyl, aryl, hydroxyl, or other functional groups, and the specific carbon atom of the piperidine ring to which these groups are attached.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for a dithiocarbamic acid derived from piperidine is piperidine-1-carbodithioic acid . nih.govnih.gov When substituents are present on the piperidine ring, their positions are indicated by numbers, with the nitrogen atom being designated as position 1. Therefore, the compound of focus in this article is systematically named 4-hydroxy-1-piperidinecarbodithioic acid .

| Parent Compound | Substituent | Position | IUPAC Name |

| Piperidine-1-carbodithioic acid | Hydroxy (-OH) | 4 | 4-hydroxy-1-piperidinecarbodithioic acid |

Contextualizing 1-Piperidinecarbodithioic acid, 4-hydroxy- within Dithiocarbamate and Piperidine Chemistry

1-Piperidinecarbodithioic acid, 4-hydroxy- is a molecule that synergistically combines the key features of both dithiocarbamates and substituted piperidines. The dithiocarbamate moiety imparts the potential for metal chelation and further chemical modification at the sulfur atoms. The piperidine ring, with its inherent conformational rigidity and the presence of a hydroxyl group at the 4-position, introduces specific stereochemical and functional characteristics.

The hydroxyl group can influence the molecule's polarity, solubility, and potential for hydrogen bonding. This functionalization of the piperidine ring can modulate the electronic properties of the dithiocarbamate group and influence its reactivity and coordinating ability. The synthesis of this compound would typically involve the reaction of 4-hydroxypiperidine (B117109) with carbon disulfide, a standard method for the preparation of dithiocarbamates from secondary amines.

While specific research focused solely on 1-Piperidinecarbodithioic acid, 4-hydroxy- is not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest. For instance, organotin(IV) complexes of 4-hydroxypiperidine dithiocarbamate have been synthesized and characterized, indicating the ligand's capability to coordinate with metal centers. researchgate.net The biological activities of other substituted piperidine-based dithiocarbamates have been explored, suggesting that the 4-hydroxy derivative could also exhibit interesting biological properties. nih.govnih.govmdpi.com Further research is necessary to fully elucidate the unique chemical and physical properties and potential applications of this specific compound.

Structure

3D Structure

Properties

CAS No. |

102674-30-6 |

|---|---|

Molecular Formula |

C6H11NOS2 |

Molecular Weight |

177.3 g/mol |

IUPAC Name |

4-hydroxypiperidine-1-carbodithioic acid |

InChI |

InChI=1S/C6H11NOS2/c8-5-1-3-7(4-2-5)6(9)10/h5,8H,1-4H2,(H,9,10) |

InChI Key |

OZOGOCWJWVKYSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C(=S)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Piperidinecarbodithioic Acid, 4 Hydroxy

Classical Approaches for Dithiocarbamate (B8719985) Formation

The most fundamental and widely employed method for the synthesis of dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a base. This classical approach is directly applicable to the synthesis of 1-Piperidinecarbodithioic acid, 4-hydroxy-.

Reaction of 4-Hydroxypiperidine (B117109) with Carbon Disulfide and Bases

The synthesis of 1-Piperidinecarbodithioic acid, 4-hydroxy- is typically achieved through the nucleophilic addition of 4-hydroxypiperidine to carbon disulfide. This reaction is carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the initially formed dithiocarbamic acid to yield the more stable dithiocarbamate salt.

C5H11NO + CS2 + NaOH → C6H10NNaOS2 + H2O

This exothermic reaction is generally performed at low temperatures, often in an ice bath, to control the reaction rate and prevent the decomposition of the dithiocarbamate product. The choice of solvent can vary, with protic solvents like water or alcohols being common.

Role of Stoichiometry and Reaction Conditions in Yield Optimization

The yield of 1-Piperidinecarbodithioic acid, 4-hydroxy- is highly dependent on the stoichiometry of the reactants and the specific reaction conditions employed. An equimolar or slight excess of carbon disulfide and the base relative to 4-hydroxypiperidine is typically used to ensure complete conversion of the amine.

Key parameters that are optimized to maximize the yield include:

Temperature: Low temperatures (0-10 °C) are generally preferred to minimize side reactions and the decomposition of the product.

Reaction Time: The reaction is often stirred for a period of 1 to 4 hours to ensure completion.

pH: Maintaining a basic pH is crucial for the formation and stability of the dithiocarbamate salt.

Solvent: The choice of solvent can influence the solubility of reactants and the ease of product isolation.

While specific yield data for 1-Piperidinecarbodithioic acid, 4-hydroxy- is not extensively reported in readily available literature, analogous reactions with other secondary amines typically afford good to excellent yields, often exceeding 80%.

Table 1: General Reaction Parameters for Classical Dithiocarbamate Synthesis

| Parameter | Typical Condition | Purpose |

| Reactants | 4-Hydroxypiperidine, Carbon Disulfide, Base (e.g., NaOH) | Formation of the dithiocarbamate salt |

| Stoichiometry | 1 : 1 : 1 (Amine : CS2 : Base) | Ensure complete reaction |

| Temperature | 0 - 10 °C | Control reaction rate, prevent decomposition |

| Solvent | Water, Ethanol (B145695), or Methanol (B129727) | Dissolve reactants |

| Reaction Time | 1 - 4 hours | Allow for complete conversion |

Novel and Green Synthesis Strategies

In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and improve atom economy.

Solvent-Free Methods

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. For the synthesis of dithiocarbamates, this approach involves the direct reaction of the amine, carbon disulfide, and a solid base, often with mechanical grinding or stirring. This method can lead to shorter reaction times, simpler work-up procedures, and the elimination of solvent-related waste. While not specifically detailed for 1-Piperidinecarbodithioic acid, 4-hydroxy-, solvent-free syntheses of other dithiocarbamates have been reported with high efficiency. organic-chemistry.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. The synthesis of various dithiocarbamates has been successfully achieved using microwave technology, often in conjunction with solvent-free conditions or the use of green solvents like water or ethanol. rsc.org This technique offers a promising avenue for the rapid and efficient synthesis of 1-Piperidinecarbodithioic acid, 4-hydroxy-.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Dithiocarbamates (General)

| Method | Typical Reaction Time | Energy Consumption | Solvent Usage |

| Conventional Heating | Hours | High | Often requires organic solvents |

| Microwave Irradiation | Minutes | Low | Can be solvent-free or use green solvents |

Catalyst-Mediated Transformations

While the classical synthesis of dithiocarbamates does not typically require a catalyst, research into catalyst-mediated transformations is an active area. The use of catalysts could potentially lower the activation energy of the reaction, allowing for milder reaction conditions and improved selectivity. For instance, some multicomponent reactions for dithiocarbamate synthesis have utilized catalysts to achieve high yields and purity. To date, specific catalyst-mediated transformations for the direct synthesis of 1-Piperidinecarbodithioic acid, 4-hydroxy- from 4-hydroxypiperidine and carbon disulfide are not well-documented in the literature.

"In Situ" Synthesis Techniques for Derivatization

The "in situ" method is a widely adopted and effective strategy for the synthesis of dithiocarbamate derivatives, particularly metal complexes. nih.govmdpi.com This technique is often preferred because the dithiocarbamic acid precursor, 1-Piperidinecarbodithioic acid, 4-hydroxy-, can be unstable, especially at temperatures above 4°C. nih.govpreprints.org The "in situ" approach circumvents the need to isolate the often unstable free acid by generating it within the reaction mixture, where it can immediately react with a derivatizing agent, such as a metal salt.

The general procedure for the "in situ" synthesis of a metal derivative of 1-Piperidinecarbodithioic acid, 4-hydroxy- involves the reaction of 4-hydroxypiperidine with carbon disulfide in the presence of a base. The resulting dithiocarbamate salt is then directly treated with a metal salt to form the desired complex. The reaction between carbon disulfide and a secondary amine like 4-hydroxypiperidine is exothermic. nih.govpreprints.org

A typical reaction scheme can be represented as follows:

Formation of the dithiocarbamate salt: 4-hydroxypiperidine is reacted with carbon disulfide in a suitable solvent, often in the presence of a base such as sodium hydroxide, potassium hydroxide, or an ammonia (B1221849) solution. mdpi.compreprints.org The base catalyzes the reaction and leads to the formation of the corresponding alkali metal or ammonium (B1175870) salt of 1-Piperidinecarbodithioic acid, 4-hydroxy-. The reaction is generally carried out at low temperatures (e.g., <4°C) to prevent the decomposition of the dithiocarbamic acid. preprints.orgpreprints.org

Derivatization: A solution of the desired metal salt (e.g., organotin(IV) chlorides) is then added to the freshly prepared dithiocarbamate solution. mdpi.com This results in the formation of the metal-dithiocarbamate complex, which often precipitates from the reaction mixture.

The "in situ" method offers several advantages, including operational simplicity (one-pot synthesis), high yields, and the ability to work with thermally sensitive intermediates. mdpi.com The choice of base and solvent can be optimized to influence the reaction rate and the purity of the final product. For instance, the use of a strong base is reported to have a significant impact on the rate of dithiocarbamate formation. mdpi.com

Below is a table summarizing typical conditions for the "in situ" synthesis of dithiocarbamate derivatives, based on analogous compounds.

| Parameter | Condition | Rationale |

| Reactants | Secondary amine (e.g., 4-hydroxypiperidine), Carbon disulfide, Base (e.g., NaOH, KOH, NH₃ solution) | Formation of the dithiocarbamate salt. |

| Derivatizing Agent | Metal salts (e.g., organotin(IV) chlorides) | Formation of the desired derivative. |

| Solvent | Ethanol, Methanol, Chloroform | To dissolve reactants and facilitate the reaction. |

| Temperature | Typically below 4°C for dithiocarbamate formation | To prevent decomposition of the unstable dithiocarbamic acid. preprints.orgpreprints.org |

| Reaction Time | Varies, often a few hours | To ensure complete formation of the product. |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Piperidinecarbodithioic Acid, 4 Hydroxy

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

Determination of Unit Cell Parameters and Space Group

Information regarding the unit cell dimensions (a, b, c, α, β, γ) and the crystallographic space group for 1-Piperidinecarbodithioic acid, 4-hydroxy-, is not available in published literature. This fundamental data is a prerequisite for any detailed structural analysis.

Analysis of Molecular Conformation and Stereochemistry

A definitive analysis of the molecular conformation, including bond lengths, bond angles, and torsional angles of the piperidine (B6355638) ring and the carbodithioic acid moiety, cannot be provided without experimental crystallographic data. The stereochemistry of the 4-hydroxy group relative to the rest of the molecule remains unconfirmed by X-ray analysis.

Elucidation of Intermolecular Interactions and Supramolecular Assembly

A detailed description of the intermolecular forces, such as hydrogen bonding involving the hydroxyl and carbodithioic acid groups, and how these interactions govern the formation of a three-dimensional supramolecular structure, cannot be accurately described. The analysis of such interactions is contingent on a known crystal structure.

Due to the absence of the necessary primary research data for 1-Piperidinecarbodithioic acid, 4-hydroxy-, the requested article with the specified outline and content cannot be generated at this time.

Chemical Reactivity and Transformation Pathways of 1 Piperidinecarbodithioic Acid, 4 Hydroxy

Acid-Base Behavior and Salt Formation

The presence of both an acidic dithiocarboxylic acid group and a basic nitrogen atom within the piperidine (B6355638) ring suggests the potential for zwitterionic character in 1-Piperidinecarbodithioic acid, 4-hydroxy-. The acidity of dithiocarbamic acids is a notable feature; for instance, the pKa of some aryldithiocarbamic acids has been observed to be significantly higher than what would be predicted based on the pKa of the parent amine. researchgate.net This deviation is attributed to the strong electron-withdrawing effect of the thiocarbonyl group, which influences the delocalization of the nitrogen's lone pair of electrons. researchgate.net

In the presence of a base, such as sodium hydroxide (B78521), 1-Piperidinecarbodithioic acid, 4-hydroxy- is readily deprotonated to form the corresponding dithiocarbamate (B8719985) salt. wikipedia.org This is a common and straightforward reaction for dithiocarbamic acids. wikipedia.org The resulting salt, sodium 4-hydroxy-1-piperidinecarbodithioate, is expected to be a stable, pale-colored solid that is soluble in water and polar organic solvents. wikipedia.org

Conversely, in acidic conditions, the dithiocarbamate group can be protonated. The decomposition of dithiocarbamates in acidic media is a known characteristic, typically yielding carbon disulfide and the corresponding amine. nih.gov The stability of dithiocarbamates is generally greater in alkaline environments. nih.gov

Table 1: Acid-Base Properties of Dithiocarbamic Acids

| Property | Description | General Observation |

| pKa | The acid dissociation constant of the dithiocarbamic acid. | Generally higher than expected based on the parent amine's pKa. researchgate.net |

| Salt Formation | Reaction with a base to form a dithiocarbamate salt. | Readily forms stable salts with bases like sodium hydroxide. wikipedia.org |

| Acid Stability | Stability in the presence of acid. | Prone to decomposition in acidic conditions to form carbon disulfide and the parent amine. nih.gov |

Tautomerism and Isomeric Forms of the Dithiocarbamate Moiety

One of the significant resonance forms is the "thioureide" form, which imparts a harder character to the ligand and contributes to its ability to stabilize metals in various oxidation states. nih.govnih.gov The planarity of the NCS2 core is a consequence of this C-N partial double bond. wikipedia.org

While tautomerism in the traditional sense (involving proton migration) is not the dominant feature for the dithiocarbamate anion itself, the concept of resonance hybrids is crucial to understanding its chemical properties. The different resonance structures illustrate the electron distribution and the nucleophilic character of the sulfur atoms.

Table 2: Major Resonance Structures of the Dithiocarbamate Anion

| Resonance Structure | Description |

| A | Negative charge localized on one sulfur atom. |

| B | Negative charge localized on the other sulfur atom. |

| C (Thioureide form) | Zwitterionic form with a positive charge on the nitrogen and negative charges on both sulfur atoms. nih.govwikipedia.org |

Reactivity of the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The secondary hydroxyl group at the 4-position of the piperidine ring is a key site for chemical modification. Its reactivity is influenced by the nature of the substituent on the piperidine nitrogen.

Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 4-oxo-1-piperidinecarbodithioic acid. Standard oxidizing agents can be employed for this transformation. For instance, pyridinium (B92312) chlorochromate (PCC) adsorbed on alumina (B75360) has been used to oxidize similar 4-hydroxypiperidine (B117109) derivatives to the corresponding ketone in good yield. cdnsciencepub.com

Etherification: The hydroxyl group can undergo etherification reactions. A common method for achieving this is the Mitsunobu reaction, which allows for the formation of an ether linkage under mild conditions. chemicalbook.com This reaction has been utilized in the synthesis of N-heterocyclic alkyl ethers from N-Boc-4-hydroxypiperidine. chemicalbook.com

Esterification: Esterification of the hydroxyl group is another important transformation. For example, derivatives of 4-hydroxypiperidine can be converted to their corresponding 4-propionyloxy derivatives by treatment with propionic acid anhydride (B1165640) and pyridine. google.com In the context of N-Boc-4-hydroxypiperidine, the hydroxyl group serves as a versatile handle for the synthesis of various pharmaceutical compounds. nih.gov

Table 3: Representative Reactions of the 4-Hydroxyl Group in Piperidine Derivatives

| Reaction | Reagents | Product Type |

| Oxidation | Pyridinium chlorochromate (PCC) on alumina cdnsciencepub.com | Ketone |

| Etherification | Mitsunobu reaction (e.g., with an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) chemicalbook.com | Ether |

| Esterification | Acid anhydride (e.g., propionic anhydride) and a base (e.g., pyridine) google.com | Ester |

Reactions Involving the Dithiocarboxylic Acid Moiety (e.g., Nucleophilic Substitution, Oxidative Coupling)

The dithiocarbamate group is nucleophilic, with the sulfur atoms being the primary sites of reaction.

Nucleophilic Substitution (S-Alkylation): Dithiocarbamate anions readily undergo S-alkylation with a variety of electrophiles, most commonly alkyl halides, to form dithiocarbamate esters. researchgate.net More recently, alcohols have been utilized as alkylating agents through a hydrogen borrowing reaction strategy, offering a more environmentally benign approach. nih.govrsc.org This reaction has a broad substrate scope and can be catalyzed by supported copper nanoparticles. nih.gov

Oxidative Coupling: A characteristic reaction of dithiocarbamates is their oxidation to thiuram disulfides. researchgate.netrsc.org This oxidative coupling involves the formation of a sulfur-sulfur bond between two dithiocarbamate molecules. A variety of oxidizing agents can effect this transformation, including potassium ferricyanide (B76249) (K3[Fe(CN)6]) and iodine. rsc.orgrsc.org It has also been observed that iron(III) dithiocarbamates can spontaneously form thiuram disulfides in solution. nih.gov This reaction is a one-electron redox process followed by dimerization. nih.gov

Table 4: Key Reactions of the Dithiocarbamate Moiety

| Reaction | Reagents/Conditions | Product |

| S-Alkylation | Alkyl halides researchgate.net | Dithiocarbamate ester |

| Alcohols (Hydrogen borrowing reaction) nih.govrsc.org | Dithiocarbamate ester | |

| Oxidative Coupling | Potassium ferricyanide (K3[Fe(CN)6]) rsc.org | Thiuram disulfide |

| Iodine (I2) rsc.org | Thiuram disulfide | |

| Ferric salts nih.govnih.gov | Thiuram disulfide |

Thermal Decomposition and Pyrolysis Pathways

The thermal stability of dithiocarbamates and their derivatives can vary significantly depending on their form (acid, salt, or ester) and the presence of other functional groups. The thermal decomposition of metal-dithiocarbamate complexes has been studied, and it is generally found to occur in multiple stages, often leading to the formation of metal sulfides or oxides as the final residue. researchgate.net The initial stages of decomposition often involve a significant mass loss. researchgate.net

In general, the thermal decomposition of dithiocarbamates can generate hazardous gases, including carbon disulfide, oxides of sulfur, and oxides of nitrogen. nih.gov The decomposition of dithiocarbamic acids can be initiated by heat, leading to the formation of the parent amine and carbon disulfide.

Table 5: Potential Products from Thermal Decomposition and Pyrolysis

| Process | Potential Products |

| Thermal Decomposition | Carbon disulfide, Hydrogen sulfide (B99878), Oxides of nitrogen, Oxides of sulfur, 4-Hydroxypiperidine |

| Pyrolysis | Fragments corresponding to the piperidine ring, Fragments from the dithiocarbamate moiety |

Derivatization and Structural Modification of 1 Piperidinecarbodithioic Acid, 4 Hydroxy

Synthesis of S-Alkylated and S-Arylated Dithiocarbamate (B8719985) Derivatives

The dithiocarbamate moiety of 1-Piperidinecarbodithioic acid, 4-hydroxy- is readily S-alkylated or S-arylated, a common and versatile reaction for this class of compounds. The sulfur atom, being a soft nucleophile, readily reacts with various electrophiles.

S-alkylation is typically achieved by reacting the sodium or potassium salt of 1-Piperidinecarbodithioic acid, 4-hydroxy- with an appropriate alkyl halide (e.g., alkyl chloride, bromide, or iodide) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). This reaction proceeds via a nucleophilic substitution mechanism (SN2) to afford the corresponding S-alkylated dithiocarbamate esters in good yields. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides containing other reactive groups.

S-arylation of dithiocarbamates is generally more challenging than S-alkylation and often requires transition metal catalysis. Copper-catalyzed cross-coupling reactions are a common strategy, where the dithiocarbamate salt is reacted with an aryl halide (typically an aryl iodide or bromide) in the presence of a copper catalyst and a suitable ligand. These reactions allow for the introduction of a wide range of substituted and unsubstituted aryl groups onto the sulfur atom.

| Reagent Type | General Reaction Conditions | Product Type |

| Alkyl Halide (R-X) | Base (e.g., K2CO3), Solvent (e.g., DMF), Room Temp. to 80°C | S-Alkyl Dithiocarbamate Derivative |

| Aryl Halide (Ar-X) | Copper Catalyst (e.g., CuI), Ligand, Base, High Temp. (e.g., >100°C) | S-Aryl Dithiocarbamate Derivative |

Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary amine functionality within the piperidine ring of 1-Piperidinecarbodithioic acid, 4-hydroxy- is a key site for structural diversification. The nitrogen atom can undergo N-alkylation and N-acylation reactions, leading to a wide array of derivatives with modified steric and electronic properties.

N-alkylation can be accomplished by reacting the parent compound with alkyl halides. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed. The choice of base and solvent is crucial to control the extent of alkylation and avoid quaternization of the nitrogen atom. researchgate.net

N-acylation is another important transformation, readily achieved by treating the piperidine nitrogen with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction leads to the formation of N-acyl derivatives, which can introduce a variety of functional groups and modulate the basicity of the piperidine nitrogen.

Functionalization of the Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine ring offers another avenue for derivatization, primarily through esterification and etherification reactions. These modifications can significantly impact the polarity and hydrogen bonding capabilities of the molecule.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed esterification with carboxylic acids (Fischer esterification) is a common method, although direct acylation with more reactive acylating agents in the presence of a base is often more efficient.

Etherification: The formation of an ether linkage at the 4-position can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction Type | Reagents | Functional Group Formed |

| Esterification | Carboxylic Acid/Acid Halide/Anhydride (B1165640), Acid/Base Catalyst | Ester (-O-C=O)-R) |

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Ether (-O-R) |

Heterocyclic Annulation Reactions Involving the Piperidine Ring or Dithiocarbamate Moiety

The presence of multiple reactive functional groups in 1-Piperidinecarbodithioic acid, 4-hydroxy- and its derivatives makes them suitable precursors for the synthesis of fused heterocyclic systems. These annulation reactions can involve either the piperidine ring or the dithiocarbamate moiety, leading to the formation of novel polycyclic structures.

Intramolecular cyclization reactions are a key strategy for constructing these fused rings. For instance, derivatives of 1-Piperidinecarbodithioic acid, 4-hydroxy- bearing a suitable electrophilic center on a substituent at the nitrogen or sulfur atom can undergo intramolecular nucleophilic attack by another part of the molecule to form a new ring. The dithiocarbamate group itself can participate in cyclization reactions, for example, by reacting with bifunctional electrophiles to form new heterocyclic rings containing sulfur and nitrogen atoms. nih.gov Similarly, the piperidine ring can be a scaffold for building additional rings, for example, through intramolecular cyclization involving a substituent on the nitrogen or at the 4-position. mdpi.com The formation of such fused heterocyclic systems can lead to conformationally constrained molecules with potentially enhanced biological activities.

Coordination Chemistry of 1 Piperidinecarbodithioic Acid, 4 Hydroxy As a Ligand

Ligand Properties and Coordination Modes to Metal Centers

The dithiocarbamate (B8719985) moiety is a "soft" ligand, showing a strong affinity for soft or borderline metal ions, including second and third-row transition metals and organotin(IV) species. The two sulfur atoms can coordinate to a metal center in several ways, leading to a variety of structural motifs. researchgate.net

The dithiocarbamate group of 1-Piperidinecarbodithioic acid, 4-hydroxy- can adopt several coordination modes, primarily involving its two sulfur donor atoms. researchgate.netresearchgate.net

Monodentate Coordination: In this mode, only one of the two sulfur atoms of the dithiocarbamate group forms a bond with the metal center. researchgate.netresearchgate.net This type of coordination is less common than bidentate chelation because the formation of a four-membered chelate ring is generally more stable. quora.com However, monodentate coordination can be favored in complexes with bulky organic groups on the metal center, such as in some triorganotin(IV) compounds, where steric hindrance prevents the close approach of the second sulfur atom. nih.gov

Bidentate Coordination: This is the most common coordination mode for dithiocarbamate ligands. researchgate.netresearchgate.net Both sulfur atoms bind to the same metal center, forming a stable four-membered chelate ring. This chelation results in a significantly more stable complex compared to monodentate coordination, an effect known as the chelate effect. quora.comunacademy.com The bonding in this mode is often described as having significant π-character, which is evidenced by the C-N bond having partial double bond character and the two S-C bonds having similar lengths.

Anisobidentate Coordination: This is a variation of the bidentate mode where the two metal-sulfur (M-S) bonds have significantly different lengths. researchgate.net While both sulfur atoms are bonded to the metal center, one bond is distinctly stronger (shorter) than the other. This asymmetry can arise from electronic effects of the metal center or steric constraints within the complex. This mode can be considered intermediate between purely monodentate and symmetrical bidentate coordination.

The specific coordination mode adopted by the 1-Piperidinecarbodithioic acid, 4-hydroxy- ligand is influenced by several factors:

Influence of the Metal Center: The nature of the metal ion, including its size, oxidation state, and electronic configuration, plays a crucial role. Transition metals like Cu(II), Ni(II), and Co(II) typically form complexes where the dithiocarbamate ligand acts as a bidentate chelate, leading to square planar or octahedral geometries. In contrast, organotin(IV) moieties can lead to different structures. For instance, diorganotin(IV) compounds of the type R₂SnL₂ (where L is the dithiocarbamate ligand) often feature the ligand in a bidentate or anisobidentate fashion, resulting in penta- or hexa-coordinated tin centers. researchgate.net

Influence of Steric Factors: The steric bulk of other groups attached to the metal center significantly impacts the coordination. In triorganotin(IV) complexes (R₃SnL), the presence of three bulky organic groups (R) can sterically hinder the dithiocarbamate ligand, favoring a monodentate coordination mode over the more common bidentate chelation. nih.govresearchgate.net This results in a lower coordination number around the tin atom, typically a four- or five-coordinate geometry. researchgate.net

Synthesis and Characterization of Metal Complexes

Metal complexes of 1-Piperidinecarbodithioic acid, 4-hydroxy- are typically synthesized by reacting the corresponding metal salt with the alkali metal salt (sodium or potassium) of the ligand. The ligand salt is first prepared in situ by reacting 4-hydroxypiperidine (B117109) with carbon disulfide in the presence of a base like KOH or NaOH.

A range of organotin(IV) complexes with piperidinecarbodithioate ligands have been synthesized and characterized. researchgate.netnih.govfrontiersin.org The general synthetic route involves the reaction of di- or triorganotin(IV) chlorides with the potassium or sodium salt of the ligand in a suitable solvent like methanol (B129727) or chloroform. nih.govfrontiersin.org

Commonly synthesized organotin(IV) complexes have the general formulae R₃SnL and R₂SnL₂, where R can be an alkyl (e.g., methyl, n-butyl) or aryl (e.g., phenyl) group, and L is the deprotonated 1-Piperidinecarbodithioic acid, 4-hydroxy- ligand. researchgate.net

Characterization of Organotin(IV) Complexes:

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination mode of the dithiocarbamate ligand. A single strong absorption band in the region of 950-1050 cm⁻¹ for the ν(C=S) stretching vibration is indicative of a bidentate coordination, as the two sulfur atoms are electronically equivalent. nih.gov In contrast, a splitting of this band or the appearance of a second band suggests anisobidentate or monodentate coordination. Another important band is the ν(C-N) stretching vibration, which typically appears in the 1450-1500 cm⁻¹ range and has partial double-bond character due to delocalization of electrons in the S₂C-N fragment. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the organic groups. More importantly, ¹¹⁹Sn NMR provides valuable information about the coordination number of the tin atom in solution. Generally, triorganotin(IV) complexes (R₃SnL) show ¹¹⁹Sn chemical shifts that indicate a four-coordinate tetrahedral geometry in solution, while diorganotin(IV) complexes (R₂SnL₂) exhibit shifts corresponding to higher coordination numbers (five or six), suggesting that the chelating behavior of the ligand is maintained in solution. researchgate.netfrontiersin.org

| Complex Type | Coordination (Solid State) | Coordination (Solution) | Key IR Bands (cm⁻¹) | ¹¹⁹Sn NMR Shift (ppm) |

|---|---|---|---|---|

| R₃SnL (e.g., Ph₃SnL) | Five-coordinate | Four-coordinate | ν(C-N) ~1480, ν(C=S) ~995 | -80 to -120 |

| R₂SnL₂ (e.g., Bu₂SnL₂) | Penta- or Hexa-coordinate | Five- or Six-coordinate | ν(C-N) ~1490, ν(C=S) ~1000 | -220 to -250 |

Complexes of 1-Piperidinecarbodithioic acid, 4-hydroxy- with various divalent transition metals can be readily prepared. The synthesis typically involves the reaction of an aqueous or alcoholic solution of a metal(II) salt (e.g., chloride, nitrate, or acetate) with a solution of the sodium or potassium salt of the ligand. researchgate.netresearchgate.net The resulting metal complexes often precipitate from the solution and can be isolated by filtration. The stoichiometry of these complexes is commonly ML₂, where M is the divalent metal ion and L is the dithiocarbamate ligand. chemijournal.com

Mn(II) Complexes: The synthesis of Mn(II) dithiocarbamate complexes often requires oxygen-free conditions to prevent oxidation of the metal center. Reaction of a Mn(II) salt with two equivalents of the ligand salt under an inert atmosphere yields the MnL₂ complex. nih.gov If exposed to air, this can oxidize to form the more stable Mn(III) species, MnL₃. nih.gov

Fe(II), Co(II), and Ni(II) Complexes: These complexes are generally prepared by reacting the respective M(II) salt with the ligand salt in a 1:2 molar ratio in a solvent like ethanol (B145695) or methanol. researchgate.netresearchgate.net The resulting complexes are typically stable and can be characterized by various spectroscopic and magnetic techniques. For Ni(II), both paramagnetic octahedral and diamagnetic square planar complexes are common, depending on the ancillary ligands. chemijournal.comchemrevlett.com

Cu(II) and Zn(II) Complexes: The synthesis of Cu(II) and Zn(II) complexes follows a straightforward procedure of mixing the metal(II) salt and the ligand in a 1:2 ratio. nih.govnih.gov The resulting complexes are generally stable solids.

Hg(II) Complexes: Mercury(II) complexes can be synthesized by reacting an Hg(II) salt, such as HgCl₂, with the ligand salt. orientjchem.orgresearchgate.net Given the soft nature of both Hg(II) and the sulfur donors, these complexes are typically very stable.

Spectroscopic Analysis of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Susceptibility)

Spectroscopic and magnetic studies are essential for elucidating the geometry and electronic structure of the transition metal complexes of 1-Piperidinecarbodithioic acid, 4-hydroxy-.

UV-Vis Spectroscopy: The electronic spectra of these complexes provide information about the d-d electronic transitions and charge transfer bands. For example, Cu(II) dithiocarbamate complexes typically exhibit a broad absorption band in the visible region (around 685-750 nm), which is characteristic of d-d transitions in a square-based pyramidal or distorted octahedral geometry. researchgate.net Intense bands observed in the UV region are often assigned to intraligand π-π* transitions or ligand-to-metal charge transfer (LMCT) bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II) (d⁹), high-spin Mn(II) (d⁵), and high-spin Co(II) (d⁷). The EPR spectrum of a mononuclear Cu(II) complex in a frozen solution typically shows an axial signal, which can confirm a square-based pyramidal or elongated octahedral geometry. researchgate.net The g-values and hyperfine coupling constants (A) obtained from the spectrum provide detailed insight into the nature of the metal-ligand bonding and the electronic ground state of the complex. researchgate.netrsc.org

Magnetic Susceptibility: Measuring the magnetic susceptibility of a complex allows for the determination of its effective magnetic moment (μ_eff), which in turn reveals the number of unpaired electrons. fizika.silibretexts.org This information is crucial for determining the oxidation state and spin state of the metal ion and for inferring the coordination geometry. fizika.si For instance, a magnetic moment of ~1.73 B.M. is characteristic of a d⁹ Cu(II) complex with one unpaired electron. High-spin octahedral Mn(II) complexes are expected to have a magnetic moment of ~5.9 B.M., corresponding to five unpaired electrons. fizika.si

| Metal Ion (Configuration) | Typical Geometry | Unpaired Electrons | Magnetic Moment (μ_eff, B.M.) | Key UV-Vis Bands (d-d transitions) |

|---|---|---|---|---|

| Mn(II) (d⁵, high-spin) | Octahedral | 5 | ~5.9 | Weak, spin-forbidden bands |

| Fe(II) (d⁶, high-spin) | Octahedral | 4 | ~5.1 - 5.5 | ~10,000 cm⁻¹ |

| Co(II) (d⁷, high-spin) | Octahedral | 3 | ~4.7 - 5.2 | ~8,000-10,000 cm⁻¹, ~16,000-20,000 cm⁻¹ |

| Ni(II) (d⁸) | Octahedral | 2 | ~2.9 - 3.4 | ~8,000-13,000 cm⁻¹, ~13,000-19,000 cm⁻¹ |

| Cu(II) (d⁹) | Distorted Octahedral / Square Pyramidal | 1 | ~1.7 - 2.2 | Broad band ~13,000-15,000 cm⁻¹ (~670-770 nm) |

| Zn(II) (d¹⁰) | Tetrahedral / Octahedral | 0 | Diamagnetic | None |

X-ray Crystallography of Metal-Dithiocarbamate Complexes for Geometric and Electronic Structure Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystal. In the field of coordination chemistry, it provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the geometric and electronic structure of metal complexes.

While X-ray crystallographic data for metal complexes of the specific ligand 1-Piperidinecarbodithioic acid, 4-hydroxy- were not available in the searched literature, the general principles of X-ray diffraction analysis of related dithiocarbamate complexes can be discussed to infer potential structural characteristics.

Typically, the metal-sulfur (M-S) bond lengths in dithiocarbamate complexes are sensitive to the electronic properties of the metal and the ligand. The carbon-nitrogen (C-N) bond within the dithiocarbamate backbone often exhibits partial double bond character, which can be rationalized by resonance structures. This is reflected in a C-N bond length that is intermediate between a typical single and double bond. The geometry around the metal center can vary from square planar and tetrahedral for four-coordinate complexes to octahedral for six-coordinate complexes.

The presence of the 4-hydroxy substituent on the piperidine (B6355638) ring in 1-Piperidinecarbodithioic acid, 4-hydroxy- introduces a potential site for intermolecular hydrogen bonding. In the solid state, this could lead to the formation of extended supramolecular architectures, influencing the crystal packing and potentially the coordination geometry of the metal complexes.

A comprehensive understanding of the geometric and electronic structure of metal complexes with 1-Piperidinecarbodithioic acid, 4-hydroxy- would necessitate the synthesis of single crystals suitable for X-ray diffraction analysis. Such studies would provide definitive data on coordination geometries and the influence of the hydroxyl group on the solid-state structure.

Computational and Theoretical Chemistry Studies of 1 Piperidinecarbodithioic Acid, 4 Hydroxy and Its Complexes

Quantum Chemical Calculations for Molecular Geometry Optimization (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for determining the most stable three-dimensional structure of a molecule. Methods like B3LYP are commonly employed to optimize the molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. For 1-Piperidinecarbodithioic acid, 4-hydroxy-, such a study would elucidate the spatial arrangement of the piperidine (B6355638) ring, the carbodithioate group, and the hydroxyl substituent. However, specific optimized parameters for this compound have not been published.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule, which are critical for understanding its reactivity, are often investigated through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap typically indicates a more reactive species. For metal complexes of dithiocarbamate (B8719985) ligands, these calculations can help explain the nature of metal-ligand bonding and electronic transitions. Specific HOMO-LUMO energy values and orbital distributions for 1-Piperidinecarbodithioic acid, 4-hydroxy- are not documented in existing literature.

Vibrational Frequency Analysis for Spectroscopic Data Interpretation

Computational vibrational frequency analysis is a powerful tool for interpreting experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. By calculating the vibrational modes of a molecule, specific bands in a spectrum can be assigned to particular molecular motions, like stretching or bending of bonds. This theoretical approach is invaluable for confirming the structure of newly synthesized compounds. A computational vibrational analysis for 1-Piperidinecarbodithioic acid, 4-hydroxy- would predict the frequencies of its characteristic vibrations, but such data is currently unavailable.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can map out the energetic pathways of chemical reactions, identifying transition states and intermediates. This allows for a detailed understanding of reaction mechanisms at a molecular level. For dithiocarbamates, this could involve studying their formation, decomposition, or their reactions when coordinated to a metal center. Research into the specific reaction mechanisms involving 1-Piperidinecarbodithioic acid, 4-hydroxy- has not been computationally modeled in published studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the movement and conformational changes of molecules over time. For a flexible molecule like 1-Piperidinecarbodithioic acid, 4-hydroxy-, which contains a piperidine ring, MD simulations could reveal its preferred conformations in different environments (e.g., in solution). This is crucial for understanding how the molecule might interact with biological targets or other chemical species. However, no specific MD simulation studies focused on the conformational analysis of this compound have been found.

Potential Applications of 1 Piperidinecarbodithioic Acid, 4 Hydroxy and Its Derivatives in Chemical Science Non Biological

Role as Reagents or Intermediates in Organic Synthesis

Dithiocarbamates are valuable reagents and intermediates in organic synthesis, offering pathways to a variety of sulfur- and nitrogen-containing compounds. researchgate.net Their utility in forming carbon-sulfur and carbon-nitrogen bonds, as well as their function as protective groups, makes them versatile tools for synthetic chemists.

The dithiocarbamate (B8719985) moiety can serve as a precursor for the synthesis of other functional groups. For instance, dithiocarbamates have been employed in the synthesis of thiols, which are important compounds in various chemical and pharmaceutical applications. researchgate.net The reaction typically involves the cleavage of the C-S bond within the dithiocarbamate structure. Furthermore, these compounds act as intermediates in the preparation of heterocyclic compounds such as thiazolidine-2-thiones and various lactams (four- to eight-membered rings). nih.govresearchgate.net

In the realm of cross-coupling reactions, dithiocarbamates participate in the formation of S-aryl dithiocarbamates. Methodologies such as the Ullmann-type coupling of sodium dithiocarbamates with aryl iodides and vinyl bromides, catalyzed by copper(I) iodide, have been developed. researchgate.net Other approaches include copper-mediated three-component coupling reactions involving boronic acids, amines, and carbon disulfide. organic-chemistry.org

The dithiocarbamate group can also function as a protecting group, particularly for amines and thiols, due to its stability under certain conditions and its susceptibility to cleavage under others. masterorganicchemistry.com For example, glycosyl dithiocarbamates have been utilized in a protecting-group-free approach for the synthesis of C-glycosides. rsc.org

For 1-Piperidinecarbodithioic acid, 4-hydroxy-, the presence of the hydroxyl group offers a potential site for further derivatization, allowing it to be anchored to solid supports or other molecules, which could be advantageous in multi-step syntheses.

Table 1: Examples of Dithiocarbamates in Organic Synthesis

| Application | Dithiocarbamate Type | Reactants | Product | Reference |

|---|---|---|---|---|

| Heterocycle Synthesis | General Dithiocarbamates | Dithiocarbamate, various reagents | Thiazolidine-2-thiones, Lactams | nih.gov |

| C-S Coupling | Sodium Dithiocarbamates | Aryl iodides, Vinyl bromides | S-Aryl Dithiocarbamates | researchgate.net |

| C-S Coupling | General Dithiocarbamates | Boronic acids, Amines, CS₂ | S-Aryl Dithiocarbamates | organic-chemistry.org |

| Glycosylation | Glycosyl Dithiocarbamates | Glycals, Acceptor molecules | β-linked oligosaccharides | acs.org |

| Thiol Synthesis | General Dithiocarbamates | Dithiocarbamate ester | Thiol | researchgate.net |

Precursors for Advanced Inorganic Materials or Coordination Polymers

The strong chelating nature of dithiocarbamate ligands makes them ideal building blocks for coordination polymers and precursors for advanced inorganic materials. nih.gov They form stable complexes with a vast range of transition metals, lanthanides, and main group elements. mdpi.commdpi.com

Single-Source Precursors for Metal Sulfides: Metal dithiocarbamate complexes are extensively used as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. acs.org This approach is advantageous as the precursor molecule contains both the metal and the sulfur, allowing for better stoichiometric control of the resulting nanoparticle. acs.org Thermal decomposition (thermolysis) or solvothermal methods are commonly used to convert the metal dithiocarbamate complex into the corresponding metal sulfide nanocrystal. ucl.ac.uk For example, lead(II) dithiocarbamate complexes derived from 4-methylpiperidine (B120128) and 4-benzylpiperidine (B145979) have been used to synthesize lead sulfide (PbS) nanoparticles. nih.gov Similarly, zinc dithiocarbamate complexes are attractive SSPs for producing zinc sulfide (ZnS) nanomaterials. nih.gov The organic substituents on the dithiocarbamate ligand can influence the size, shape, and phase of the resulting nanoparticles. acs.org

Coordination Polymers: Dithiocarbamates, including those derived from piperidine (B6355638), are effective ligands for constructing coordination polymers. iucr.org These polymers can exhibit diverse architectures, from one-dimensional chains to complex three-dimensional networks. For instance, a heterometallic Cu(I)–Ni(II) coordination polymer has been synthesized using piperidine-1-dithiocarbamate, resulting in an infinite zigzag chain structure. iucr.org Mixed valence Cu(I)-Cu(II) coordination polymers have also been reported from piperidine dithiocarbamate complexes. mdpi.com

The 4-hydroxy- substituent in 1-Piperidinecarbodithioic acid, 4-hydroxy- could play a crucial role in the structure of coordination polymers. The hydroxyl group can participate in hydrogen bonding, which can direct the self-assembly of the polymer network, leading to novel topologies and potentially influencing the material's properties, such as thermal stability or porosity.

Table 2: Metal Sulfide Nanomaterials from Dithiocarbamate Precursors

| Precursor Complex | Nanomaterial | Synthesis Method | Reference |

|---|---|---|---|

| [Pb(4-methylpiperidine-1-carbodithioato)₂] | PbS | Thermolysis | nih.gov |

| [Pb(4-benzylpiperidine-1-carbodithioato)₂] | PbS | Thermolysis | nih.gov |

| [Zn(S₂CNR₂)₂] | ZnS | Thermolysis/Solvothermal | nih.gov |

| [Fe(S₂CNiBu₂)₃]/[Ni(S₂CNiBu₂)₂] | FeNi₂S₄ (violarite) | Solvothermal | rsc.org |

| [M(S₂CNR₂)n] (General) | Various Metal Sulfides | Thermolysis/Solvothermal | acs.orgucl.ac.uk |

Application in Analytical Chemistry Methodologies for Metal Ion Complexation and Detection

The ability of dithiocarbamates to form stable and often colorful complexes with metal ions is the basis for their widespread use in analytical chemistry. nih.gov They are employed for the separation, preconcentration, and determination of metal ions, even at trace levels. tandfonline.com

Heavy Metal Removal and Preconcentration: Dithiocarbamates are highly effective precipitating agents for heavy metals from aqueous solutions. tandfonline.comtandfonline.com Their strong affinity for metals like lead, cadmium, copper, and mercury allows for their efficient removal from wastewater and environmental samples. nih.govnih.gov This property is also utilized for the preconcentration of trace metal ions before their determination by analytical techniques such as flame atomic absorption spectrophotometry (FAAS) or inductively coupled plasma (ICP) spectroscopy. nih.gov For example, activated carbon coated with phenylpiperazine dithiocarbamate has been used to concentrate lead, cadmium, copper, and manganese. nih.gov Dithiocarbamate-modified silica (B1680970) gel has also been employed for the preconcentration and separation of precious metals. nih.gov

Colorimetric and Fluorescence Sensors: The formation of intensely colored complexes between dithiocarbamates and certain metal ions allows for simple colorimetric detection methods. researchgate.net These methods can be rapid, cost-effective, and in some cases, allow for visual detection without sophisticated instrumentation. For instance, dopamine (B1211576) dithiocarbamate functionalized silver nanoparticles have been developed as a colorimetric sensor for cobalt ions. researchgate.net The presence of Co²⁺ induces aggregation of the nanoparticles, leading to a visible color change. researchgate.net Dithiocarbamate-capped quantum dots have also been used as fluorescence sensors for metal ions like cerium(III). nih.gov

The compound 1-Piperidinecarbodithioic acid, 4-hydroxy- is expected to exhibit similar chelating properties. The hydroxyl group could potentially enhance its water solubility or modify its selectivity towards certain metal ions, making it a candidate for developing new analytical methods for metal ion detection and quantification.

Table 3: Dithiocarbamates in Metal Ion Detection and Removal

| Application | Dithiocarbamate Derivative | Target Metal Ions | Technique | Reference |

|---|---|---|---|---|

| Preconcentration | Phenylpiperazine dithiocarbamate | Pb(II), Cd(II), Cu(II), Mn(II) | FAAS | nih.gov |

| Removal | Poly-ammonium dithiocarbamate | Zn(II), Ni(II), Cu(II) | Precipitation | nih.gov |

| Colorimetric Sensing | Dopamine dithiocarbamate-Ag NPs | Co(II) | Colorimetry | researchgate.net |

| Fluorescence Sensing | Glycine dithiocarbamate-Mn/ZnS QDs | Ce(III) | Fluorimetry | nih.gov |

| Removal | Dithiocarbamate-SDS surfactant | Mn(II), Zn(II), Pb(II) | Complexation/Precipitation | nih.gov |

Design of Ligands for Catalysis (e.g., in Polymerization or Organic Transformations)

Metal-dithiocarbamate complexes have emerged as versatile catalysts in various organic transformations and polymerization reactions. nih.gov The electronic and steric properties of the dithiocarbamate ligand can be tuned by modifying the substituents on the nitrogen atom, which in turn influences the catalytic activity of the metal center.

Catalysis in Organic Reactions: Dithiocarbamate complexes have been utilized as catalysts for several types of organic reactions. For example, magnetic nanoparticles functionalized with dithiocarbamate have been used to catalyze the A³ coupling reaction of phenylacetylene, benzaldehyde, and morpholine (B109124) to produce propargylamines. nih.gov Copper(I) dithiocarbamate complexes have shown catalytic efficiency in generating glycoconjugate triazoles via "click chemistry". mdpi.com Furthermore, ruthenium(II) dithiocarbamate complexes have been investigated for their catalytic activity in the epoxidation of cyclooctene. mdpi.com

Polymerization Catalysis: The field of polymerization has also benefited from dithiocarbamate-based catalysts. Nickel dithiocarbamate compounds have been used to enhance the properties of carbon fibers, which then act as photopolymerization catalysts. nih.gov Dithiocarbamates have also been explored as potential catalysts for the ring-opening polymerization of epoxides, such as propylene (B89431) oxide. ucl.ac.uk In the realm of controlled radical polymerization, dithiocarbamates are used as reversible addition-fragmentation chain transfer (RAFT) agents, which allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net

The 1-Piperidinecarbodithioic acid, 4-hydroxy- ligand offers intriguing possibilities for catalyst design. The hydroxyl group could be used to immobilize the catalytic complex onto a solid support, facilitating catalyst recovery and reuse. It could also participate in secondary interactions with substrates or reagents, potentially influencing the stereoselectivity or efficiency of the catalytic process.

Table 4: Catalytic Applications of Metal-Dithiocarbamate Complexes

| Catalytic Reaction | Metal-Dithiocarbamate Complex | Substrates | Product | Reference |

|---|---|---|---|---|

| A³ Coupling | Dithiocarbamate-functionalized magnetic NPs | Phenylacetylene, Benzaldehyde, Morpholine | Propargylamine | nih.gov |

| Click Chemistry | Copper(I) pyridyl-dithiocarbamate | Azides, Alkynes | Glycoconjugate triazoles | mdpi.com |

| Epoxidation | Ruthenium(II) dithiocarbamate | Cyclooctene | Cyclooctene oxide | mdpi.com |

| Ring-Opening Polymerization | Metal bis(dithiocarbamates) | Propylene oxide | Poly(propylene oxide) | ucl.ac.uk |

| RAFT Polymerization | Dithiocarbamate RAFT agents | Various monomers | Well-defined polymers | researchgate.net |

Advanced Analytical Methodologies for Purity Assessment and Quantitative Determination

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are instrumental in the separation, identification, and quantification of 1-Piperidinecarbodithioic acid, 4-hydroxy-. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is largely dependent on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable method for the analysis of non-volatile and thermally labile compounds like 1-Piperidinecarbodithioic acid, 4-hydroxy-. A reversed-phase HPLC method is commonly employed for dithiocarbamates, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

A typical HPLC method for a piperidine (B6355638) derivative could involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing a small percentage of an acid like phosphoric acid to ensure the analyte is in a consistent ionic state. Detection is often achieved using a UV-Vis detector, as the dithiocarbamate (B8719985) functional group exhibits UV absorbance.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV-Vis at 280 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Direct analysis of dithiocarbamates like 1-Piperidinecarbodithioic acid, 4-hydroxy- by GC is challenging due to their low volatility and thermal instability. A common approach for the analysis of dithiocarbamates is an indirect method involving their acidic hydrolysis to evolve carbon disulfide (CS₂). The liberated and volatile CS₂ is then extracted into a suitable organic solvent and analyzed by GC. This method, however, provides a total dithiocarbamate content and does not distinguish between different dithiocarbamate species.

For more specific analysis, derivatization can be employed to convert the dithiocarbamate into a more volatile and thermally stable compound suitable for GC analysis. Methylation is a common derivatization technique for this class of compounds.

Illustrative GC Method Parameters for CS₂ determination:

| Parameter | Condition |

| Column | Rxi-624Sil MS, 30 m x 0.32 mm ID, 1.8 µm film thickness |

| Injector Temperature | 200 °C |

| Oven Temperature Program | Initial 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.5 mL/min |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

Titrimetric Methods for Quantitative Analysis

Titrimetric methods, while being classical analytical techniques, can offer a cost-effective and accurate means for the quantitative determination of dithiocarbamates. The most common titrimetric approach is an iodometric titration. In this method, the dithiocarbamate is oxidized by a standard solution of iodine. The endpoint of the titration can be detected visually using a starch indicator or instrumentally.

The reaction proceeds with the dithiocarbamate being converted to a thiuram disulfide, and the iodine is reduced to iodide. The stoichiometry of the reaction is crucial for accurate quantification.

Illustrative Titrimetric Procedure:

A precisely weighed amount of the sample containing 1-Piperidinecarbodithioic acid, 4-hydroxy- is dissolved in a suitable solvent.

An excess of a standardized iodine solution is added to the sample solution.

The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate.

A starch indicator is added near the endpoint, where the blue color of the starch-iodine complex disappears.

The amount of dithiocarbamate in the sample is calculated based on the amount of iodine consumed in the reaction.

Gravimetric Analysis (e.g., of Metal Complexes)

Gravimetric analysis is a quantitative method based on the measurement of the mass of a pure compound to which the analyte is chemically related. For 1-Piperidinecarbodithioic acid, 4-hydroxy-, this can be achieved by forming a stable, insoluble metal complex. Dithiocarbamates are known to be excellent chelating agents, forming stable complexes with a variety of metal ions.

The general procedure involves the precipitation of the dithiocarbamate from a solution by adding a solution of a metal salt, such as copper(II) sulfate (B86663) or nickel(II) chloride. The resulting precipitate, a metal complex of 1-Piperidinecarbodithioic acid, 4-hydroxy-, is then filtered, washed, dried, and weighed. The purity of the original dithiocarbamate can be calculated from the mass of the precipitate and the known stoichiometry of the complex. The choice of the metal ion is critical to ensure the formation of a stable and stoichiometrically well-defined precipitate.

Illustrative Gravimetric Analysis Data:

| Parameter | Value |

| Initial Sample Mass | 1.0000 g |

| Precipitating Agent | 0.1 M Copper(II) Sulfate Solution |

| Mass of Dried Precipitate (Copper Complex) | 1.2543 g |

| Calculated Purity of Sample | (Calculated based on the stoichiometry of the complex) |

Future Research Perspectives and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of dithiocarbamates, while effective, often involves hazardous solvents and reagents. researchgate.net Future research will prioritize the development of greener and more efficient synthetic methodologies for 1-Piperidinecarbodithioic acid, 4-hydroxy-. A significant challenge lies in adapting existing sustainable methods to accommodate the 4-hydroxy functionality, which could potentially interfere with certain reaction conditions or require protective group strategies.

Key areas of exploration will include:

One-pot syntheses: Streamlining the reaction of 4-hydroxypiperidine (B117109), carbon disulfide, and a base in a single step to minimize waste and improve efficiency. nih.gov

Green solvents: Investigating the use of environmentally benign solvents such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) to replace volatile organic compounds. rsc.org

Catalyst-free conditions: Developing synthetic protocols that proceed efficiently without the need for catalysts, further enhancing the sustainability of the process. researchgate.net

Overcoming the challenges associated with the potential reactivity of the hydroxyl group under these novel conditions will be a primary focus. nih.gov The successful development of such methods will not only be environmentally beneficial but also economically advantageous for the larger-scale production of this compound and its derivatives.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The interplay between the dithiocarbamate (B8719985) moiety and the 4-hydroxy group on the piperidine (B6355638) ring presents a rich landscape for discovering novel reactivity patterns. Future studies will delve into how the hydroxyl group influences the electronic properties and chemical behavior of the dithiocarbamate functional group.

Potential research directions include:

Intramolecular reactions: Investigating the possibility of intramolecular cyclization or rearrangement reactions involving the hydroxyl group and the dithiocarbamate moiety under various conditions.

Oxidation and reduction chemistry: Exploring the redox chemistry of the molecule, including the oxidation of the dithiocarbamate group to thiuram disulfides and the potential involvement of the hydroxyl group in these processes.

Functional group transformations: Studying the chemical transformations of the hydroxyl group in the presence of the dithiocarbamate, and vice versa, to create a diverse library of new functionalized piperidine derivatives.

A significant challenge will be to selectively perform chemical transformations on one functional group without affecting the other, requiring the development of highly specific reaction conditions.

Design of Next-Generation Ligands with Tunable Coordination Properties

Dithiocarbamates are renowned for their excellent metal-chelating properties. mdpi.com The presence of the 4-hydroxy group in 1-Piperidinecarbodithioic acid, 4-hydroxy- offers a unique opportunity to design next-generation ligands with tunable coordination properties. The hydroxyl group can act as an additional coordination site or a hydrogen bond donor/acceptor, influencing the structure and stability of the resulting metal complexes.

Future research will focus on:

Multi-modal coordination: Synthesizing metal complexes where the ligand coordinates to the metal center through both the dithiocarbamate sulfur atoms and the hydroxyl oxygen atom, leading to novel coordination geometries.

Stimuli-responsive ligands: Designing systems where the coordination behavior can be altered by external stimuli, such as pH changes that affect the protonation state of the hydroxyl group.

Fine-tuning electronic and steric properties: Systematically modifying the piperidine ring and the nitrogen substituents to fine-tune the electronic and steric properties of the ligand, thereby controlling the properties of the resulting metal complexes for specific applications. researchgate.net

A key challenge will be to gain a fundamental understanding of the interplay between the dithiocarbamate and hydroxyl groups in the coordination sphere of different metal ions.

Investigation of Supramolecular Assembly Beyond Simple Crystal Packing

The ability of the 4-hydroxy group to participate in hydrogen bonding opens up exciting possibilities for the construction of complex supramolecular architectures. rsc.org While simple crystal packing is a fundamental aspect of solid-state chemistry, future research will aim to move beyond this and create functional supramolecular assemblies.

A seminal study on phenylmercury (B1218190) 4-hydroxypiperidine dithiocarbamate has already demonstrated the crucial role of the hydroxyl group in forming one-dimensional chain networks through intermolecular O-H···S hydrogen bonds. researchgate.net This provides a strong foundation for further exploration.

Future investigations will target:

Programmed self-assembly: Designing and synthesizing derivatives of 1-Piperidinecarbodithioic acid, 4-hydroxy- that can self-assemble into predictable and well-defined supramolecular structures, such as sheets, tubes, and cages, through a combination of hydrogen bonding and other non-covalent interactions. rsc.orgnih.gov

Host-guest chemistry: Creating supramolecular hosts based on this compound that can selectively bind and recognize guest molecules within their cavities.

Crystal engineering: Utilizing the principles of crystal engineering to design and construct metal-organic frameworks (MOFs) and coordination polymers with desired topologies and properties.

The main challenge will be to control the directionality and strength of the hydrogen bonds and other intermolecular forces to achieve the desired supramolecular architectures.

Expansion of Non-Biological Application Domains in Materials Science and Analytical Chemistry

While dithiocarbamates have found numerous biological applications, the unique properties of 1-Piperidinecarbodithioic acid, 4-hydroxy- suggest significant potential in non-biological domains, particularly in materials science and analytical chemistry. nih.gov

Future research will explore its use in:

Functionalized nanomaterials: Grafting the compound onto the surface of nanoparticles to create functional materials for applications such as catalysis, sensing, and environmental remediation. nih.gov The hydroxyl group could provide an additional point of attachment or interaction with the nanoparticle surface or the surrounding medium.

Polymer composites: Incorporating the compound or its metal complexes into polymer matrices to enhance their thermal, mechanical, or optical properties.

Chemical sensors: Developing selective and sensitive chemical sensors for the detection of metal ions or other analytes. The dithiocarbamate group can act as the recognition element, while the hydroxyl group can be used to modulate the sensor's properties or provide a signal transduction pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.